Atorvastatin-Amlodipine Adduct

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

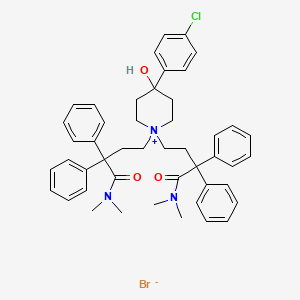

The Atorvastatin-Amlodipine Adduct is a combination of two pharmacologically active compounds: atorvastatin and amlodipine. Atorvastatin is a lipid-lowering agent that inhibits the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in cholesterol synthesis. Amlodipine is a calcium channel blocker used to treat high blood pressure and angina. The combination of these two compounds is used to manage both hyperlipidemia and hypertension, providing a synergistic effect that enhances patient compliance and therapeutic outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The Atorvastatin-Amlodipine Adduct can be prepared using various methods, including solvent evaporation and melt quenching techniques. In the solvent evaporation method, atorvastatin calcium and amlodipine besylate are dissolved in a suitable solvent such as methanol. The solution is then evaporated to obtain the co-amorphous form of the adduct . Melt quenching involves heating the compounds to their melting points and then rapidly cooling them to form an amorphous solid .

Industrial Production Methods: Industrial production of the this compound typically involves large-scale solvent evaporation or melt quenching techniques. The choice of method depends on the thermal stability and crystallization tendencies of the compounds. Stability studies are conducted to ensure the long-term stability of the adduct under various storage conditions .

Chemical Reactions Analysis

Types of Reactions: The Atorvastatin-Amlodipine Adduct undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the compound’s stability and efficacy.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include oxidized or reduced forms of the adduct, which may have different pharmacological properties .

Scientific Research Applications

The Atorvastatin-Amlodipine Adduct has numerous scientific research applications:

Chemistry: Used in the study of co-amorphous systems and their stability.

Biology: Investigated for its effects on cellular pathways involved in cholesterol synthesis and calcium ion regulation.

Medicine: Widely used in clinical trials to evaluate its efficacy in managing cardiovascular diseases.

Industry: Employed in the development of combination therapies for hypertension and hyperlipidemia .

Mechanism of Action

The Atorvastatin-Amlodipine Adduct exerts its effects through two primary mechanisms:

These mechanisms work synergistically to manage both cholesterol levels and blood pressure, providing comprehensive cardiovascular protection .

Comparison with Similar Compounds

Simvastatin: Another lipid-lowering agent that inhibits 3-hydroxy-3-methylglutaryl coenzyme A reductase.

Rosuvastatin: Similar to atorvastatin but with a higher potency in reducing low-density lipoprotein cholesterol levels.

Nifedipine: A calcium channel blocker similar to amlodipine but with a shorter duration of action.

Uniqueness: The Atorvastatin-Amlodipine Adduct is unique due to its combination of lipid-lowering and antihypertensive effects, which are not commonly found in single compounds. This combination enhances patient compliance and provides a more comprehensive approach to managing cardiovascular diseases .

Properties

Molecular Formula |

C53H58ClFN4O9 |

|---|---|

Molecular Weight |

949.5 g/mol |

IUPAC Name |

3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C53H58ClFN4O9/c1-6-68-53(65)47-42(57-33(4)44(52(64)66-5)46(47)40-19-13-14-20-41(40)54)31-67-28-26-56-43(62)30-39(61)29-38(60)25-27-59-49(32(2)3)48(51(63)58-37-17-11-8-12-18-37)45(34-15-9-7-10-16-34)50(59)35-21-23-36(55)24-22-35/h7-24,32,38-39,46,57,60-61H,6,25-31H2,1-5H3,(H,56,62)(H,58,63)/t38-,39-,46?/m1/s1 |

InChI Key |

MCXKYSIVTQMUGD-CMOYLYLHSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)C[C@@H](C[C@@H](CCN3C(=C(C(=C3C(C)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)F)O)O |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNC(=O)CC(CC(CCN3C(=C(C(=C3C(C)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)F)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13424390.png)

![5,6-Difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B13424422.png)

![N-[(1R)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424438.png)